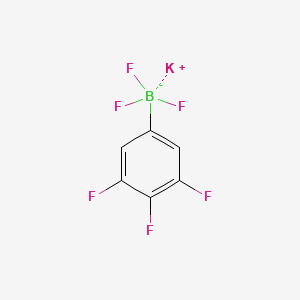

Potassium (3,4,5-trifluorophenyl)trifluoroborate

Descripción general

Descripción

Potassium (3,4,5-trifluorophenyl)trifluoroborate, also known as KTFPB, is a boronic acid derivative. It has a molecular weight of 237.98 g/mol . It is soluble in many organic solvents and has a high melting point.

Synthesis Analysis

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are used as the primary boron source in Suzuki–Miyaura-type reactions .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 237.98 g/mol . It is soluble in many organic solvents.Aplicaciones Científicas De Investigación

Chemical Synthesis

Potassium (3,4,5-trifluorophenyl)trifluoroborate is involved in various chemical synthesis processes. For instance, it's used in the palladium-catalyzed hydrogenation of certain alkynes, providing either the (Z)- or (E)-isomer of vinylborate with high purity. This process also includes the synthesis of the alkynyltrifluoroborate from specific fluorocarbons and boron trifluoride derivatives (Ramachandran & Mitsuhashi, 2015). Additionally, it serves as a reagent in Suzuki cross-coupling reactions, which is significant in creating various functionalized organic compounds (Molander & Rivero, 2002).

Catalysis

This compound has a role in catalytic processes, such as in the 1,2-hydroboration reactions of unsaturated substrates. Utilizing microwave irradiation enhances its catalytic activity, allowing effective hydroboration of alkenes and alkynes (Carden et al., 2019).

Organic Chemistry Applications

This compound is employed in the preparation of stable trifluoroborate salts, which are crucial in synthesizing various organic compounds, including 1-aryl-2,2-difluoro-enolethers and 2,2-difluoro-1-aryl-ketones via palladium-mediated cross-coupling (Katz et al., 2009).

Advancements in Chemical Reactions

Innovations in chemical reactions also leverage this compound. For example, it's used in the copper-catalyzed trifluoromethylation of aryl iodides, introducing a new methodology for converting various aryl iodides into benzotrifluorides under mild conditions (Knauber et al., 2011).

Miscellaneous Applications

The compound finds utility in other areas of research, such as in the copper-catalyzed amination of potassium aryl trifluoroborates, facilitating the transformation of these compounds into aryl amines (Liesen et al., 2012). It's also significant in the preparation of various organotrifluoroborates through 1,3-dipolar cycloaddition of azides, contributing to the development of novel organic compounds (Molander & Ham, 2006).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Potassium (3,4,5-trifluorophenyl)trifluoroborate, also known as potassium trifluoro(3,4,5-trifluorophenyl)boranuide, is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the aryl halides with which it reacts .

Mode of Action

The compound acts as a nucleophilic boronated coupling reagent . It interacts with its targets, the aryl halides, to construct a carbon-carbon (C-C) bond . This interaction occurs in the presence of a catalyst or under thermal conditions .

Biochemical Pathways

The main biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups (like our compound) are transferred from boron to palladium .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond . This enables the synthesis of complex organic compounds through the Suzuki–Miyaura cross-coupling reaction .

Action Environment

The efficacy and stability of this compound are influenced by several environmental factors. These include the presence of a suitable catalyst, the temperature of the reaction, and the nature of the aryl halide it is reacting with . The compound is generally stable and can be used under relatively mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BF6.K/c8-4-1-3(7(11,12)13)2-5(9)6(4)10;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQSKEVEHWBUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C(=C1)F)F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.